molecular formula C13H11BO3 B6242109 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 174671-44-4

5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B6242109
CAS RN: 174671-44-4
M. Wt: 226
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the CAS Number: 2244668-88-8 . It has a molecular weight of 240.07 .


Molecular Structure Analysis

The InChI code for 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is 1S/C14H13BO3/c16-15-14-7-6-13(8-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This suggests that the molecule contains a benzoxaborole core with a phenoxy substituent.


Physical And Chemical Properties Analysis

5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a solid at room temperature . It has a molecular weight of 240.07 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Antifungal Applications

Benzoxaboroles, including compounds like 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, have been identified as potent antifungal agents. They are particularly effective against fungal infections such as onychomycosis, which affects the nail beds. The mechanism involves the inhibition of an essential fungal enzyme, leucyl-tRNA synthetase, which is crucial for protein synthesis in fungi .

Antibacterial Properties

The antibacterial properties of benzoxaboroles are attributed to their ability to interfere with bacterial biofilm formation and bacterial enzyme functions. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Antiviral Activity

Benzoxaboroles have shown promise in antiviral therapy as well. They can act as inhibitors of viral replication by targeting viral enzymes. This application is particularly relevant for the treatment of viral diseases that currently have limited therapeutic options .

Anti-Parasitic Treatment

Compounds like 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol have been explored for their anti-parasitic effects. They have been found to be effective against various parasitic protozoa, offering potential treatments for diseases such as African sleeping sickness and Chagas disease .

Anti-Inflammatory Uses

The anti-inflammatory potential of benzoxaboroles is another area of interest. They can modulate the body’s inflammatory response, making them candidates for treating chronic inflammatory diseases without the side effects associated with traditional anti-inflammatory drugs .

Cancer Research

In cancer research, benzoxaboroles are being studied for their ability to inhibit certain cancer cell lines. Their unique mechanism of action could lead to the development of novel anticancer drugs that are more selective and less toxic than current chemotherapy agents .

Enzyme Inhibition for Metabolic Disorders

Benzoxaboroles have been identified as inhibitors of enzymes involved in metabolic pathways. This application is significant for the treatment of metabolic disorders like diabetes, where enzyme regulation plays a crucial role in disease management .

Molecular Recognition and Supramolecular Chemistry

Due to their unique structure, benzoxaboroles like 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol are used in molecular recognition studies. They can form stable complexes with other molecules, which is useful in the design of new materials and sensors .

Mechanism of Action

While the specific mechanism of action for 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is not available, a related compound, AN-2718, is known to inhibit the growth of fungi by inhibiting protein synthesis through the OBORT mechanism .

Safety and Hazards

The safety information available indicates that 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol has the GHS07 pictogram, with hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Phenol", "Boric acid", "2,3-dihydrofuran", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Phenol is reacted with boric acid in the presence of 2,3-dihydrofuran to form 2-phenoxyphenylboronic acid.", "Step 2: 2-phenoxyphenylboronic acid is then reacted with sodium hydroxide and hydrochloric acid to form 2-phenoxyphenol.", "Step 3: 2-phenoxyphenol is reacted with sodium borohydride in methanol to form 2-phenoxyphenol borane complex.", "Step 4: The borane complex is then reacted with acetic acid and sodium acetate to form 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol.", "Step 5: The final step involves the oxidation of the compound using hydrogen peroxide to form the desired product." ] }

CAS RN

174671-44-4

Product Name

5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Molecular Formula

C13H11BO3

Molecular Weight

226

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.